Methyl 5-phenylpiperidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-7-11(9-14-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVFWEHTWKTRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Stereochemical Characterization
Spectroscopic Methods for Structural Assignment
Spectroscopic methods are fundamental in determining the precise structure of Methyl 5-phenylpiperidine-2-carboxylate, confirming its molecular formula and mapping the connectivity and stereochemistry of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H, ¹³C, ¹⁵N] NMR) for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the electronic environment of hydrogen atoms and their connectivity through spin-spin coupling. For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the phenyl group, the protons on the piperidine (B6355638) ring, and the methyl protons of the ester group. The chemical shifts and coupling constants (J values) of the piperidine ring protons are particularly important for determining the relative stereochemistry (cis or trans) of the substituents at C2 and C5. Analysis of these J values helps in assigning the axial or equatorial positions of the protons, which in turn defines the orientation of the phenyl and methyl carboxylate groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. Each carbon atom in this compound, including those in the phenyl ring, the piperidine ring, the methyl group, and the carbonyl group of the ester, would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable insight into the electronic environment of the nitrogen atom within the piperidine ring. The chemical shift of the nitrogen atom is influenced by its hybridization, the nature of its substituents, and its protonation state.
A representative table of expected NMR chemical shifts for a 2,5-disubstituted piperidine ring is provided below, based on data from analogous structures.
Representative ¹H and ¹³C NMR Data
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.20 - 7.40 (m) | 126.0 - 145.0 |
| Piperidine-H2 | 3.50 - 4.00 (m) | 55.0 - 65.0 |
| Piperidine-H3 | 1.60 - 2.20 (m) | 25.0 - 35.0 |
| Piperidine-H4 | 1.50 - 2.10 (m) | 24.0 - 34.0 |
| Piperidine-H5 | 2.80 - 3.30 (m) | 40.0 - 50.0 |
| Piperidine-H6 | 2.90 - 3.40 (m) | 45.0 - 55.0 |
| OCH₃ | 3.60 - 3.80 (s) | 51.0 - 53.0 |
| C=O | - | 170.0 - 175.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of the elemental composition. The calculated exact mass for the molecular formula of this compound, C₁₃H₁₇NO₂, is 219.1259 g/mol . An experimental HRMS measurement matching this value would provide strong evidence for the compound's identity and purity.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at an atomic level. nih.gov This technique can unambiguously establish both the relative and, if a chiral reference is present, the absolute stereochemistry of chiral centers. For this compound, which has two chiral centers at the C2 and C5 positions, a single-crystal X-ray diffraction study would provide precise coordinates for each atom, defining bond lengths, bond angles, and torsion angles. This information would definitively confirm the cis or trans relationship between the phenyl and methyl carboxylate substituents.
Conformational Analysis of the Piperidine Ring System
The six-membered piperidine ring is not planar and adopts various conformations to minimize steric and torsional strain. The specific conformation of this compound is crucial as it influences its physical, chemical, and biological properties.
Ring Puckering and Chair Conformations
The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation, which is the most stable arrangement. nih.gov In this conformation, substituents at each carbon atom can be in either an axial or an equatorial position. For this compound, two chair conformations are possible for each diastereomer (cis and trans).
The preferred conformation will place the bulky phenyl and methyl carboxylate groups in positions that minimize steric strain. Generally, large substituents favor the equatorial position to avoid 1,3-diaxial interactions. rsc.org However, the final conformational equilibrium depends on a balance of various steric and electronic effects. For 2,5-disubstituted piperidines, the relative stability of the conformers for both the cis and trans isomers is determined by the energetic cost of placing each substituent in an axial versus an equatorial position. Computational modeling and analysis of NMR coupling constants are key methods used to determine the predominant chair conformation and the orientation of the substituents. nih.govacs.org
Chiroptical Methods for Stereochemical Studies
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules like the enantiomers of this compound. The method is based on the differential absorption of left- and right-circularly polarized light by a chiral compound. nih.gov Enantiomers, being non-superimposable mirror images, interact with circularly polarized light differently, resulting in CD spectra that are mirror images of each other. This characteristic makes CD spectroscopy an effective tool for enantiomeric characterization and the determination of optical purity. chemrxiv.org
The combination of High-Performance Liquid Chromatography with a CD detector (HPLC-CD) provides a robust method for determining the enantiomeric composition of chiral substances without the need for a complete chiral separation on the column. nih.gov An achiral HPLC method can be used to isolate the compound of interest from other impurities, and the CD detector can then quantify the enantiomeric excess (ee) of the analyte as it elutes. nih.gov
For this method to be effective, the chiral compound must exhibit CD activity, and the mobile phase used for the chromatography must be compatible with the CD detector (i.e., it should not have high absorbance in the measurement wavelength range). nih.gov The validation of an HPLC-CD method for enantiomeric purity typically involves assessing several key parameters to ensure its reliability and accuracy. nih.gov These parameters demonstrate the method's suitability for quantitative analysis according to regulatory standards. nih.gov
| Validation Parameter | Description |
|---|---|
| Linearity | Demonstrates that the detector response is directly proportional to the concentration of the enantiomeric impurity over a given range. |
| Accuracy | Measures the closeness of the experimental value to the true value, often assessed by analyzing samples with known amounts of the enantiomeric impurity. |
| Precision | Evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Quantitation (LOQ) | The lowest concentration of the enantiomeric impurity that can be reliably quantified with acceptable precision and accuracy. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the electronic characteristics and reactivity of Methyl 5-phenylpiperidine-2-carboxylate.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. scirp.org Studies on related heterocyclic compounds demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov For this compound, such calculations would focus on optimizing the molecular structure to find its lowest energy state.
Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to identify regions of the molecule that are rich or deficient in electrons, thereby predicting sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net For phenylpiperidine structures, the phenyl ring and the carbonyl oxygen of the ester group are typically electron-rich regions, while the hydrogen on the piperidine (B6355638) nitrogen is an electron-deficient site.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Correlates with chemical stability and reactivity. orientjchem.org |
| Dipole Moment (μ) | ~ 2.0 to 4.0 D | Measures the polarity of the molecule. |
Natural Bond Orbital (NBO) analysis is employed to understand charge delocalization, hybridization, and intramolecular interactions within a molecule. tsijournals.com This method translates the complex, delocalized molecular orbitals obtained from DFT calculations into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. nih.gov
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. orientjchem.org These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons of the nitrogen atom (nN) into the anti-bonding orbitals of adjacent C-C or C-H bonds (σ*). Similarly, the lone pairs on the oxygen atoms of the carboxylate group would exhibit delocalization into neighboring anti-bonding orbitals. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance, with higher E(2) values indicating stronger electronic delocalization and greater molecular stability. researchgate.net
| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | σ* (C-C)ring | 2.0 - 5.0 | Hyperconjugation, ring stability |
| LP (Ocarbonyl) | σ* (Ccarbonyl-Cring) | 1.5 - 3.0 | Hyperconjugation |
| π (C-C)phenyl | π* (C-C)phenyl | 15.0 - 25.0 | Intra-ring resonance |
Molecular Modeling and Dynamics Simulations
These computational techniques are used to explore the dynamic behavior and conformational possibilities of the molecule, as well as its potential interactions with biological macromolecules.
The piperidine ring is known to exist predominantly in a chair conformation to minimize steric and torsional strain. rsc.org For this compound, conformational analysis involves determining the preferred orientation of the two substituents: the phenyl group at the C5 position and the methyl carboxylate group at the C2 position. Each substituent can adopt either an axial or an equatorial position.
Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are steric clashes with other axial atoms. acs.org Therefore, the most stable conformer is likely to have both the phenyl group and the methyl carboxylate group in equatorial positions. Computational methods, such as potential energy surface (PES) scans, can be performed to systematically rotate key dihedral angles and calculate the corresponding energy, mapping out the conformational landscape and identifying low-energy conformers. researchgate.net Quantum mechanical calculations can then be used to determine the relative free energies (ΔG) of these conformers, confirming the most stable arrangements. nih.gov
| C5-Phenyl Position | C2-Carboxylate Position | Predicted Relative Free Energy (ΔG) | Stability Ranking |
|---|---|---|---|
| Equatorial | Equatorial | 0.0 kcal/mol (Reference) | Most Stable |
| Equatorial | Axial | +1.5 to +2.5 kcal/mol | Less Stable |
| Axial | Equatorial | +2.0 to +3.0 kcal/mol | Less Stable |
| Axial | Axial | > +4.0 kcal/mol | Least Stable |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. semanticscholar.org For compounds like this compound, docking studies are crucial for hypothesizing their mechanism of action at a molecular level. Phenylpiperidine derivatives are known to interact with various receptors, including serotonin (B10506) and opioid receptors. nih.govnih.gov
The docking process involves preparing a 3D structure of the target protein (often from a source like the Protein Data Bank) and the ligand. rasayanjournal.co.in The ligand is then placed into the receptor's binding site, and a scoring function is used to estimate the binding energy for numerous possible poses. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the binding pocket. nih.gov For this molecule, the piperidine nitrogen could act as a hydrogen bond acceptor or, if protonated, a donor. The phenyl ring can participate in hydrophobic and π-π stacking interactions, while the ester group can form hydrogen bonds. mdpi.com
| Ligand Moiety | Interaction Type | Potential Interacting Residues in Target | Typical Binding Energy Contribution |
|---|---|---|---|
| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) mdpi.com | -1.0 to -2.5 kcal/mol |
| Piperidine Nitrogen (protonated) | Hydrogen Bond / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) mdpi.com | -3.0 to -5.0 kcal/mol |
| Carbonyl Oxygen (Ester) | Hydrogen Bond | Serine (Ser), Threonine (Thr), Asparagine (Asn) | -1.5 to -3.0 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net While no specific QSAR models for this compound have been published, studies on analogous 4-phenylpiperidine (B165713) derivatives have successfully used this technique to predict analgesic activity and receptor binding affinity. nih.gov
A QSAR study involves calculating a set of molecular descriptors for a training set of compounds with known activities. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. gu.se Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to generate a mathematical equation that links these descriptors to the biological activity. nih.gov The resulting model can be used to predict the activity of new, untested compounds, including this compound, thereby guiding the design of more potent molecules. mdpi.com
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Steric / Topological | Molecular Weight, Molar Refractivity | Size, shape, and bulk of the molecule |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and ability to cross cell membranes |
| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Three-dimensional conformation and interaction potential |
Derivation of Molecular Descriptors and Their Correlation with Biological Activity
No specific studies were found that detail the derivation of molecular descriptors for this compound and their subsequent correlation with its biological activity.
QSAR studies on other dopamine (B1211576) transporter inhibitors have successfully developed robust models by correlating descriptors with activity. nih.govnih.gov These investigations typically involve calculating a range of descriptors, such as:
Topological descriptors: (e.g., molecular connectivity indices)
Electronic descriptors: (e.g., partial charges, dipole moment)
Quantum-chemical descriptors: (e.g., HOMO/LUMO energies)
3D descriptors: (e.g., molecular shape indices, van der Waals surface area)
These descriptors are then used to build a mathematical model that links them to the biological activity of the compounds. However, a data table of such descriptors and a corresponding QSAR model for this compound cannot be generated as the primary research is absent.
Predictive Models for Structural Optimization
In the absence of established QSAR models or other computational studies for this compound, there are no predictive models available for its structural optimization.
The development of such models is a standard practice in medicinal chemistry for refining lead compounds to improve potency, selectivity, or pharmacokinetic properties. nih.govscispace.com For related piperidine-based ligands, computational models have provided valuable insights into the structural requirements for interacting with biological targets like the dopamine transporter, guiding the synthesis of new, more effective compounds. researchgate.netresearchgate.net Unfortunately, this information is not available for the specific compound of interest.
Until dedicated research on this compound is conducted and published, a thorough and scientifically accurate article on its computational chemistry, as outlined, cannot be produced.
Mechanistic Studies of Biological Interactions in Vitro Focus
Investigation of Enzymatic Stability and In Vitro Metabolic Pathways
No published studies were identified that investigated the enzymatic stability of Methyl 5-phenylpiperidine-2-carboxylate in in vitro systems, such as human liver microsomes or S9 fractions. Consequently, data on its metabolic half-life, the specific enzymes responsible for its metabolism (e.g., cytochrome P450 isoforms), and the structural identification of its metabolites are not available.
General metabolic pathways for similar classes of compounds often involve hydrolysis of the methyl ester group by esterases to form the corresponding carboxylic acid, and oxidation at various positions on the phenyl and piperidine (B6355638) rings. diva-portal.orgnih.gov However, without experimental data, the specific metabolic fate of this compound remains speculative.
Applications as Pharmacological Tools in In Vitro Biological Systems
There is no information available in the scientific literature regarding the use of this compound as a pharmacological tool in in vitro biological systems. Research has not been published detailing its activity, potency, or selectivity towards any specific biological targets such as receptors, enzymes, or ion channels. Therefore, its potential applications in in vitro assays to probe biological pathways or characterize receptor function have not been established.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-phenylpiperidine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods used for structurally similar esters. For example, 5-bromo-2-methylpyridine derivatives react with arylboronic acids (e.g., phenylboronic acid) in dimethylformamide (DMF) with Pd(OAc)₂ and K₂CO₃ as a base . Reaction optimization requires precise control of temperature (e.g., reflux for oxidation steps) and solvent polarity to minimize side products. Yield improvements (>70%) are achieved by using anhydrous solvents and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key structural features do they identify?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the piperidine ring conformation, ester carbonyl (δ ~165-170 ppm), and aromatic proton environments .
- X-ray Crystallography : Resolves stereochemistry at the piperidine ring and confirms substituent positioning .
- HPLC/GC-MS : Monitors reaction progress and purity (>95%) by tracking intermediates and byproducts .
Q. What are the solubility and stability profiles of this compound under various storage conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability tests indicate decomposition at temperatures >40°C or under prolonged light exposure. Recommended storage is at -20°C in amber vials under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives via cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂, Pd(PPh₃)₄) to balance cost and activity. Pd(OAc)₂ with ligand systems (e.g., XPhos) enhances coupling efficiency .
- Solvent Optimization : Use DMF or toluene for improved arylboronic acid solubility. Additives like TBAB (tetrabutylammonium bromide) accelerate transmetalation .
- Time-Temperature Profiling : Monitor reaction progress via TLC; extend reaction time to 24–48 hours for sterically hindered substrates .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid degradation in certain assays .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., fluorinated or methyl-substituted analogs) to isolate pharmacophore contributions .
Q. What in silico methods predict the pharmacokinetic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with cytochrome P450 enzymes, predicting metabolic hotspots (e.g., ester hydrolysis susceptibility) .
- QSAR Models : Train models on piperidine-based analogs to estimate logP (lipophilicity) and blood-brain barrier permeability. Validate with experimental HPLC logD₇.₄ measurements .
- MD Simulations : Simulate solvation dynamics to correlate computed solubility with experimental kinetic solubility assays .
Q. How does stereochemistry at the piperidine ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation to prepare enantiopure isomers .
- Biological Evaluation : Test isomers against target receptors (e.g., GPCRs or kinases) to identify enantiomer-specific binding. For example, (R)-isomers may show 10–100x higher affinity due to steric complementarity .
- Structural Dynamics : Analyze NOE (Nuclear Overhauser Effect) in NMR to correlate ring puckering with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
